![molecular formula C28H28N4O6S B2532525 5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537044-87-4](/img/no-structure.png)

5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

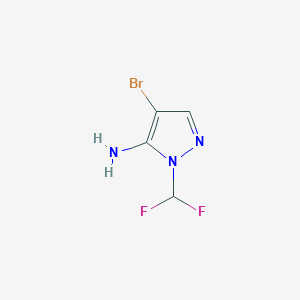

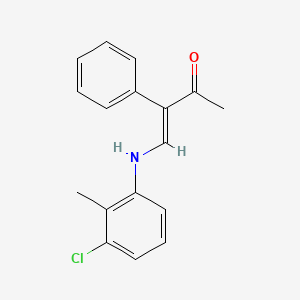

The compound “5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione” has a molecular formula of C28H28N4O6S, an average mass of 548.610 Da, and a monoisotopic mass of 548.172974 Da .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a pyrimidoquinoline core, a dimethoxyphenyl group, a dimethyl group, a nitrobenzyl group, and a thio group . The presence of these groups suggests that the compound may have interesting chemical properties and reactivity.Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Properties

Multicomponent Reaction Synthesis : This compound can be synthesized through a multicomponent reaction involving bis(sulfanediyl))bis(6-aminopyrimidin-4(1H)-ones), dimedone, and appropriate aromatic aldehydes. Such synthesis demonstrates the compound's versatility in forming chemical bonds with different groups, expanding its potential applications in various chemical reactions (Diab et al., 2021).

Condensation Reactions : It can be produced via one-pot condensation reactions, indicating its reactivity and potential utility in developing various substituted derivatives. Such reactions typically involve combining 2-substituted 6-aminopyrimidin-4(3H)-ones with other compounds like aromatic aldehydes (Harutyunyan et al., 2019).

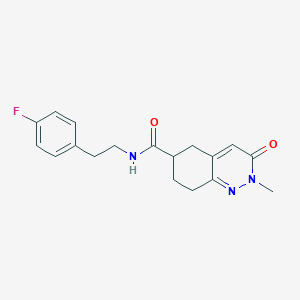

Potential Biological Activities

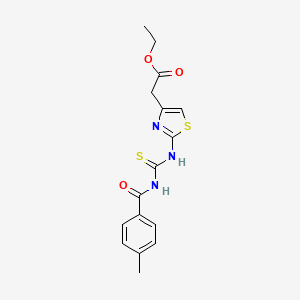

DNA Interactions and Photocleavage : Certain derivatives of pyrimido[4,5-b]quinolines, similar in structure to the compound , have shown the ability to interact with DNA and exhibit photocleavage properties under UV light. This suggests potential applications in molecular biology and biochemistry, particularly in studying DNA interactions and damage mechanisms (Ragheb et al., 2022).

Antioxidant Properties : Some derivatives have been studied for their antioxidant properties. This indicates that the compound or its derivatives might have potential as antioxidants, which could be relevant in pharmacology or as protective agents against oxidative stress (Ismaili et al., 2008).

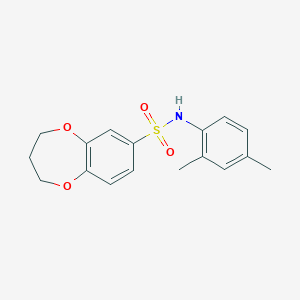

Catalysis and Material Science

- Use in Metal-Organic Frameworks (MOFs) : Derivatives of this compound can be incorporated into MOFs, highlighting their potential in catalysis and material science. These applications could range from facilitating chemical reactions to developing new materials with unique properties (Sepehrmansouri et al., 2020).

Mecanismo De Acción

Safety and Hazards

Propiedades

Número CAS |

537044-87-4 |

|---|---|

Fórmula molecular |

C28H28N4O6S |

Peso molecular |

548.61 |

Nombre IUPAC |

5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-[(4-nitrophenyl)methylsulfanyl]-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |

InChI |

InChI=1S/C28H28N4O6S/c1-28(2)12-18-23(19(33)13-28)22(16-7-10-20(37-3)21(11-16)38-4)24-25(29-18)30-27(31-26(24)34)39-14-15-5-8-17(9-6-15)32(35)36/h5-11,22H,12-14H2,1-4H3,(H2,29,30,31,34) |

Clave InChI |

QDBCJMIWQYYYJT-UHFFFAOYSA-N |

SMILES |

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC(=C(C=C5)OC)OC)C(=O)C1)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide](/img/structure/B2532442.png)

![Methyl 5-[(dimethylamino)carbonyl]-2-isothiocyanato-4-methylthiophene-3-carboxylate](/img/structure/B2532446.png)

![Ethyl 2-cyano-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enoate](/img/structure/B2532456.png)

![(3-Bromo-4-fluorophenyl)-[2-(2-hydroxyethoxy)ethyl]cyanamide](/img/structure/B2532458.png)

![(Z)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2532461.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)pivalamide](/img/structure/B2532462.png)